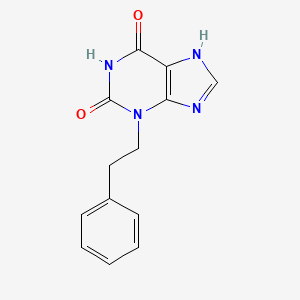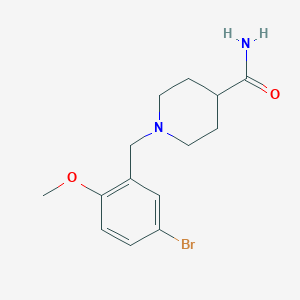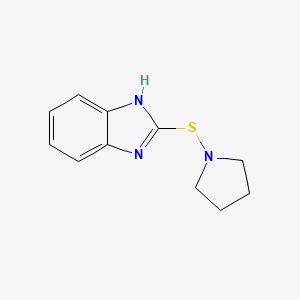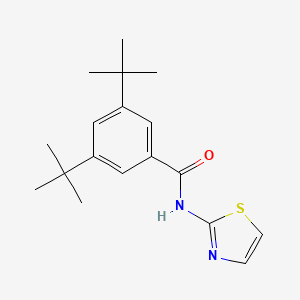
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as PEPD, is a purine derivative that has been of interest to the scientific community due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood, but it is believed to act on several different pathways. This compound has been found to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammation. This compound has also been found to modulate the activity of ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and modulation of ion channels and receptors, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to increase the production of nitric oxide, which contributes to its vasodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several areas of research that could be explored further with regards to 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One future direction could be to investigate the potential of this compound as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another future direction could be to explore the potential of this compound in combination with other compounds, to see if its effects can be enhanced. Additionally, further research could be done to elucidate the exact mechanisms of action of this compound, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction between 2,6-dioxopurine and phenethylamine, or the reaction between 2,6-dioxopurine and phenylacetic acid. The synthesis process involves several steps, including purification and characterization of the final product.
Applications De Recherche Scientifique
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in a range of areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
3-(2-phenylethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)17(13(19)16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXLQKHTDLHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)

![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)


![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

